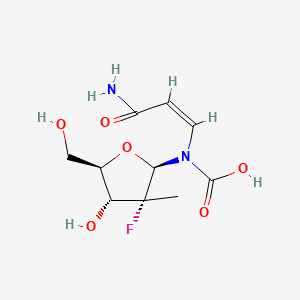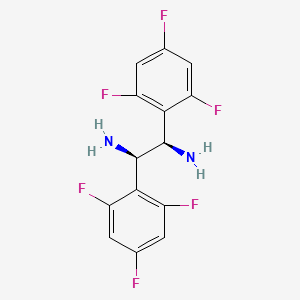![molecular formula C12H8ClN3OS B14908307 3-((6-Chloropyridin-3-yl)methyl)thieno[3,2-d]pyrimidin-4(3h)-one](/img/structure/B14908307.png)
3-((6-Chloropyridin-3-yl)methyl)thieno[3,2-d]pyrimidin-4(3h)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((6-Chloropyridin-3-yl)methyl)thieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the thienopyrimidine class This compound is characterized by a fused ring system consisting of a thiophene ring and a pyrimidine ring, with a chloropyridinylmethyl substituent at the 3-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((6-Chloropyridin-3-yl)methyl)thieno[3,2-d]pyrimidin-4(3H)-one typically involves the cyclization of 3-amino-thiophene-2-carboxamide derivatives. One common method includes heating these derivatives with formic acid or triethyl orthoformate, which facilitates the formation of the thienopyrimidine core . Another approach involves the reaction of 3-amino-thiophene-2-carboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene, followed by cyclization with pyrrolidine in toluene using calcium chloride as a desiccant .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
化学反応の分析
Types of Reactions
3-((6-Chloropyridin-3-yl)methyl)thieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be employed to modify the pyrimidine ring or the chloropyridinylmethyl substituent.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions, often in the presence of a base such as potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the chloropyridinylmethyl position.
科学的研究の応用
作用機序
The mechanism of action of 3-((6-Chloropyridin-3-yl)methyl)thieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. For instance, in its role as an antimicrobial agent, the compound disrupts bacterial cell wall synthesis or interferes with essential enzymatic processes . In cancer research, it may inhibit key signaling pathways involved in cell proliferation and survival .
類似化合物との比較
Similar Compounds
Thiacloprid: A neonicotinoid insecticide with a similar chloropyridinylmethyl group.
Thieno[2,3-d]pyrimidin-4(3H)-ones: Compounds with a similar thienopyrimidine core, studied for their antimycobacterial activity.
Uniqueness
3-((6-Chloropyridin-3-yl)methyl)thieno[3,2-d]pyrimidin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chloropyridinylmethyl group with a thienopyrimidine core sets it apart from other related compounds, offering unique opportunities for further research and development.
特性
分子式 |
C12H8ClN3OS |
|---|---|
分子量 |
277.73 g/mol |
IUPAC名 |
3-[(6-chloropyridin-3-yl)methyl]thieno[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C12H8ClN3OS/c13-10-2-1-8(5-14-10)6-16-7-15-9-3-4-18-11(9)12(16)17/h1-5,7H,6H2 |
InChIキー |
XCKCUTINDVKEOS-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC=C1CN2C=NC3=C(C2=O)SC=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1S,5R)-1-((Benzyloxy)methyl)-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B14908241.png)

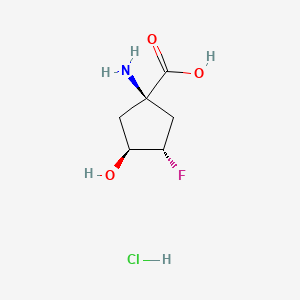
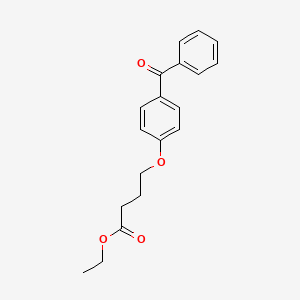
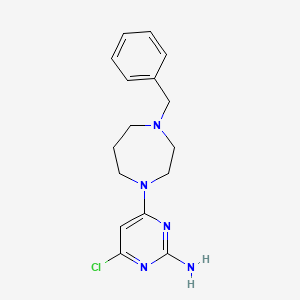
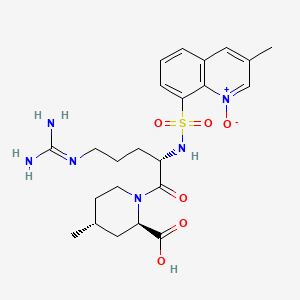
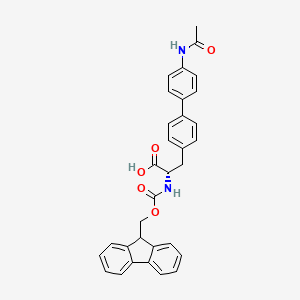
![5-Chloro-4-methyl-1H-pyrimido[4,5-d][1,3]oxazin-2(4H)-one](/img/structure/B14908285.png)

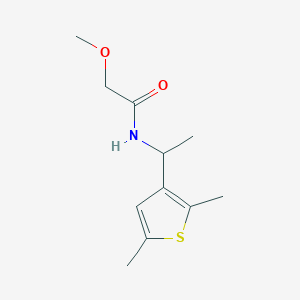
![8-(2H-chromen-3-yl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromen-6-one](/img/structure/B14908296.png)
